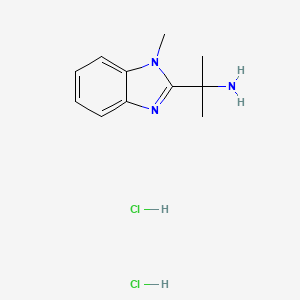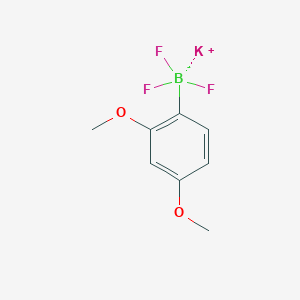
Potassium (2,4-dimethoxyphenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is an organoboron compound that belongs to the class of potassium organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,4-dimethoxyphenyl)trifluoroboranuide typically involves the reaction of 2,4-dimethoxyphenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aqueous or organic solvent. The reaction conditions often include mild temperatures and atmospheric pressure to ensure high yield and purity.
Industrial Production Methods
On an industrial scale, the production of potassium (2,4-dimethoxyphenyl)trifluoroboranuide follows similar synthetic routes but with optimized conditions for large-scale synthesis. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and maximize yield.
Analyse Chemischer Reaktionen
Types of Reactions
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form the corresponding boronic acid or alcohol.
Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium or nickel catalysts are commonly employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include phenols, quinones, boronic acids, and various substituted aromatic compounds, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is extensively used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its ability to form stable carbon-boron bonds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
The mechanism by which potassium (2,4-dimethoxyphenyl)trifluoroboranuide exerts its effects involves the formation of stable carbon-boron bonds. The trifluoroborate group acts as a nucleophile, participating in various cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium or nickel catalysts, which facilitate the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Potassium (2,4-dichlorophenyl)trifluoroboranuide
- Potassium (2,4-difluorophenyl)trifluoroboranuide
- Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
Uniqueness
Potassium (2,4-dimethoxyphenyl)trifluoroboranuide is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts specific electronic and steric properties. This makes it particularly useful in selective cross-coupling reactions and the synthesis of complex organic molecules. Its stability and reactivity under various conditions also make it a valuable reagent in both academic and industrial research.
Eigenschaften
Molekularformel |
C8H9BF3KO2 |
|---|---|
Molekulargewicht |
244.06 g/mol |
IUPAC-Name |
potassium;(2,4-dimethoxyphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-6-3-4-7(9(10,11)12)8(5-6)14-2;/h3-5H,1-2H3;/q-1;+1 |
InChI-Schlüssel |
WXJCZIHPDHTCPM-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](C1=C(C=C(C=C1)OC)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Ethylcyclohexylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13553778.png)
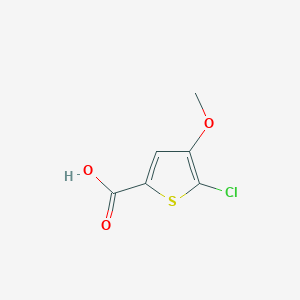
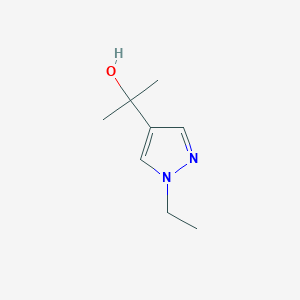
![3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione](/img/structure/B13553791.png)
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
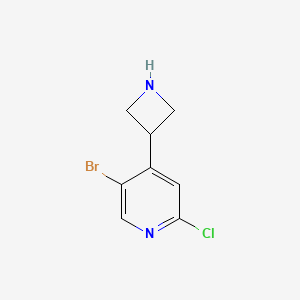

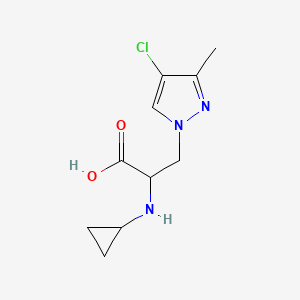
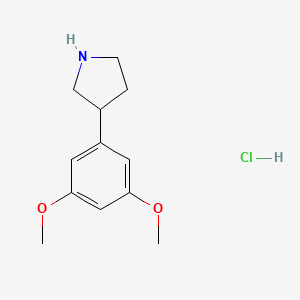
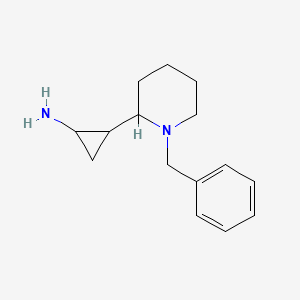

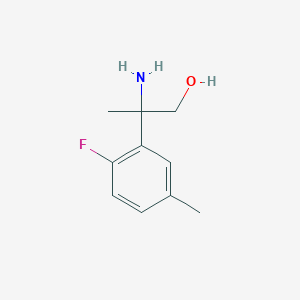
![Methyl 2-[(4-methylbenzenesulfonyl)oxy]benzoate](/img/structure/B13553861.png)
